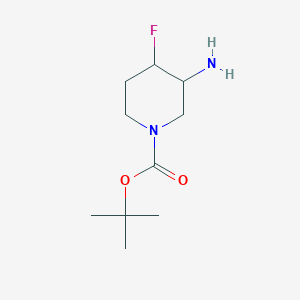

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Description

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1334414-00-4) is a piperidine derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a fluorine atom at position 2. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol . This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and CNS-targeting drugs. The fluorine atom enhances metabolic stability and lipophilicity, while the amino group provides a reactive site for further derivatization.

Properties

IUPAC Name |

tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for various diseases. Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The structural analogs of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate differ primarily in substituent groups, positions, and stereochemistry, leading to distinct physicochemical and pharmacological properties.

Table 1: Key Structural and Functional Comparisons

Impact of Functional Groups and Stereochemistry

Fluorine vs. Chlorine/Nitro Groups :

- The 4-fluoro substituent in the target compound reduces metabolic oxidation compared to 3-chloro-2-nitro groups in , which may introduce electrophilic reactivity.

- Trifluoromethylphenyl groups (e.g., in ) increase lipophilicity and electron-withdrawing effects, enhancing blood-brain barrier penetration.

Amino Group Positioning: The 3-amino group in the target compound offers a nucleophilic site for cross-coupling reactions, whereas 4-aminomethyl derivatives (e.g., ) enable spacer-based modifications.

Stereochemical Considerations: The (3R,4S) stereoisomer demonstrates distinct binding affinities compared to non-specified stereochemistry, underscoring the need for enantioselective synthesis in drug development.

Aromatic vs.

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Data

| Compound | logP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Target | 1.2 | 0.8 (PBS) | 45 (human liver microsomes) |

| 3.5 | 0.2 (PBS) | >60 | |

| 2.8 | 0.5 (PBS) | 55 | |

| 0.9 | 1.2 (PBS) | 30 |

*Calculated using fragment-based methods.

- Metabolic Stability : Fluorine substitution generally extends half-life (e.g., target compound vs. ).

Biological Activity

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This piperidine derivative exhibits various interactions with biological targets, making it a candidate for therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with proteins, while the fluorine atom enhances binding affinity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects, including:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may influence receptor activity, contributing to its pharmacological effects in various disease models.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound using FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity and induced apoptosis compared to the reference drug bleomycin. The three-component 1,3-dipolar cycloaddition method was utilized for synthesis, highlighting the effectiveness of saturated structures in enhancing biological activity .

Research on Immune Modulation

In another study assessing immune modulation, mice were treated with varying doses of this compound before being stimulated with R848 (a TLR7 agonist). Blood plasma analysis revealed a significant reduction in IL-6 levels post-treatment, indicating the compound's potential role in modulating inflammatory responses .

Pharmacokinetic Properties

Research into the pharmacokinetic properties of this compound shows that its structural attributes facilitate improved solubility and stability. The formation of salts with acids enhances its pharmacological profile, making it suitable for further development as a therapeutic agent.

Preparation Methods

Chemical Resolution and Esterification (Patent CN110922354A)

- Starting Material: Cis racemate 1-Boc-3-fluoropiperidine-4-carboxylic acid.

- Key Reagents: R-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate (DEAD).

- Procedure: The cis racemic Boc-protected fluoropiperidine acid is esterified with chiral phenethyl alcohol under Mitsunobu reaction conditions (triphenylphosphine and DEAD) in anhydrous tetrahydrofuran at 0 °C to room temperature.

- Outcome: Formation of diastereomeric esters that can be separated chromatographically to resolve enantiomers.

- Yield: Approximately 45.8% for the isolated ester product.

- Notes: This method allows for stereochemical resolution by exploiting chiral alcohols to form separable esters.

Catalytic Hydrogenation for Amination (ChemicalBook Synthesis)

- Intermediate: tert-butyl-(3R,4S)-4-(benzylamino)-3-fluoro-piperidine-1-carboxylate.

- Reagents and Conditions: Ammonium formate and palladium on activated carbon (10% Pd-C) in ethanol/water mixture under reflux or at 50 °C for 1 hour under inert atmosphere.

- Purpose: Removal of the benzyl protecting group on the amino substituent via catalytic hydrogenation, releasing the free amino group.

- Yield: High yields reported, up to 99-100%.

- Purification: Column chromatography using chloroform/methanol gradients.

- Notes: This step is critical for obtaining the free amino functionality in the final product with retention of stereochemistry.

Fluorination and Boc Protection (Literature Summary)

- Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which enable selective electrophilic or nucleophilic fluorination.

- Boc Protection: The nitrogen atom of the piperidine ring is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Reaction Conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (0 °C to room temperature).

- Notes: These steps are often performed sequentially with careful control of stereochemistry to maintain the (3R,4S) configuration.

Data Table Summarizing Key Preparation Steps

Research Findings and Analytical Confirmation

- Stereochemical Control: The use of chiral auxiliaries such as (R)- or (S)-phenethyl alcohol in the Mitsunobu esterification allows for effective resolution of stereoisomers, critical for obtaining the (3R,4S) configuration.

- High Purity and Yield: Catalytic hydrogenation using ammonium formate and Pd-C provides a clean deprotection step with yields near quantitative (99-100%).

- Fluorination Efficiency: Reagents like DAST enable selective fluorination with retention of stereochemistry, which is essential for the biological activity of the compound.

- Purification Techniques: Silica gel column chromatography using hexane/ethyl acetate or chloroform/methanol gradients is standard for isolating pure stereoisomers.

- Analytical Methods: Nuclear Magnetic Resonance (NMR), including ^1H, ^13C, and ^19F NMR, confirms the substitution pattern and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while chiral HPLC ensures enantiomeric purity.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for 9H), and fluorine coupling patterns (e.g., splitting in -NMR) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 219.1) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities at the 3-amino and 4-fluoro positions .

How does stereochemistry at the 3-amino and 4-fluoro positions influence reactivity and biological activity?

Q. Advanced

- Diastereomer Separation : Chiral HPLC (e.g., Chiralpak® AD-H column) resolves (3S,4S)- and (3R,4R)-configurations, critical for studying enantiomer-specific interactions .

- Reactivity Impact : The 4-fluoro group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. The 3-amino group’s orientation affects hydrogen-bonding capacity in target binding .

- Biological Relevance : (3S,4S)-enantiomers may exhibit higher affinity for neurological targets (e.g., serotonin receptors) due to spatial compatibility with binding pockets .

What strategies optimize yield in multi-step syntheses of this compound?

Q. Advanced

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for fluorination to stabilize transition states. Switch to THF for alkylation to reduce side reactions .

- Catalysis : Employ palladium catalysts for selective amination to avoid over-alkylation .

- Temperature Control : Maintain −10°C during fluorination to suppress decomposition. Gradual warming during workup improves crystallinity .

Data-Driven Adjustment : Monitor reaction progress via TLC or inline FTIR to terminate reactions at optimal conversion (~90%) .

What safety precautions are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., fluorinating agents) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling predict this compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or GPCRs. Focus on fluorine’s electronegativity and the amino group’s H-bond donor capacity .

- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

- QSAR Studies : Correlate substituent effects (e.g., fluorine vs. chlorine) with IC values from enzyme inhibition assays .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Q. Advanced

- Solvent Screening : Test mixtures of dichloromethane/hexane or ethanol/water to identify conditions for single-crystal growth .

- Crystallization Inhibitors : The tert-butyl group’s bulkiness may hinder packing; slow evaporation at 4°C improves crystal quality .

- Data Collection : Use synchrotron radiation for weak diffractors. SHELXL refines structures with high R values caused by fluorine’s anisotropic scattering .

How to resolve contradictions in reported synthetic yields or spectral data?

Q. Advanced

- Reproducibility Checks : Verify moisture sensitivity of intermediates (e.g., fluorinated precursors may hydrolyze if stored improperly) .

- Spectral Validation : Cross-check NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G**) to confirm assignments .

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., deprotected piperidine derivatives) and adjust protecting group strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.